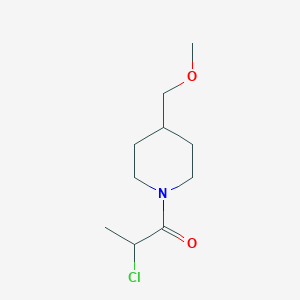![molecular formula C7H17N3O2 B13439297 (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups and a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the amino groups and the butanoic acid moiety. One common method involves the use of protected amino acids, which are then deprotected to yield the desired compound. The reaction conditions often include the use of solvents such as water or ethanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as the preparation of intermediates, purification, and final synthesis. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, simpler amines, and substituted compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid
- (2S)-2-amino-3-hydroxybutanoic acid
Uniqueness
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid is unique due to its specific structure, which includes two amino groups and a butanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research.
Eigenschaften
Molekularformel |
C7H17N3O2 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(3-aminopropylamino)butanoic acid |
InChI |
InChI=1S/C7H17N3O2/c8-3-1-4-10-5-2-6(9)7(11)12/h6,10H,1-5,8-9H2,(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
KFJYMJZJSUORBX-LURJTMIESA-N |
Isomerische SMILES |
C(CN)CNCC[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CN)CNCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




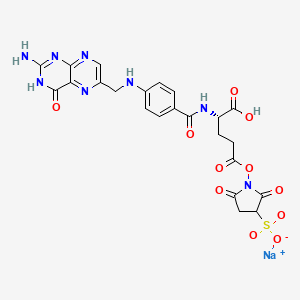
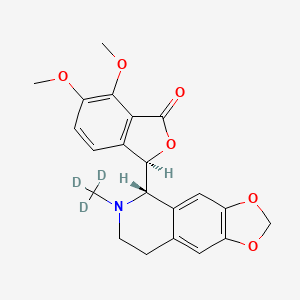
![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
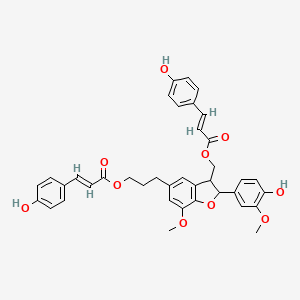
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
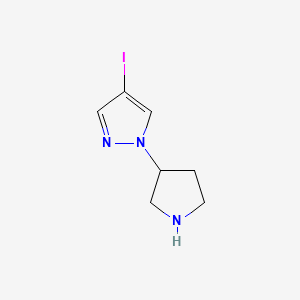
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
